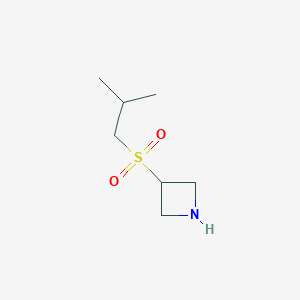

3-(2-methylpropanesulfonyl)azetidine

CAS No.:

Cat. No.: VC13499066

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2S |

|---|---|

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 3-(2-methylpropylsulfonyl)azetidine |

| Standard InChI | InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | WMBAMORKIGEUMI-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)C1CNC1 |

| Canonical SMILES | CC(C)CS(=O)(=O)C1CNC1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(2-methylpropanesulfonyl)azetidine is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. The sulfonyl group at the 3-position introduces strong electron-withdrawing characteristics, influencing reactivity and stability .

Structural Features

-

Azetidine core: A strained four-membered ring with a nitrogen atom at position 1.

-

Sulfonyl substituent: The 2-methylpropanesulfonyl group (–SO₂C(CH₃)₂CH₃) enhances electrophilicity and potential for hydrogen bonding, critical for biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂S | Calculated |

| Molecular Weight | 177.27 g/mol | Calculated |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar organic solvents | Inferred |

Synthesis and Functionalization

Classical Synthetic Routes

Azetidine derivatives are typically synthesized via ring-closing reactions or substitution of preformed azetidines. For sulfonylated variants, key methods include:

-

Sulfonylation of Azetidines:

-

Strain-Release Photocatalysis:

-

Recent advances employ azabicyclo[1.1.0]butanes (ABBs) as precursors. Irradiation with visible light in the presence of an organic photosensitizer (e.g., 4CzIPN) induces radical-mediated ring expansion to form azetidines .

-

This method achieves up to 84% yield for structurally complex sulfonylated azetidines .

-

Table 2: Representative Synthesis Methods

| Method | Conditions | Yield (%) | Source |

|---|---|---|---|

| Sulfonylation | TsCl/KOH, THF, reflux | 60–75 | |

| Photocatalytic | 4CzIPN, blue LED, MeCN | 71–84 | |

| ZnX₂-mediated | ZnI₂, DCM, rt | 62–74 |

Functionalization Strategies

-

Ring-Opening Reactions: ZnX₂ (X = I, OTf) mediates regioselective nucleophilic attack at the C2 position, yielding γ-iodoamines or tetrahydropyrimidines .

-

Cycloadditions: [4+2] Cycloaddition with nitriles forms tetrahydropyrimidines, leveraging the sulfonyl group’s electron-deficient nature .

Challenges and Future Directions

-

Stereocontrol: Achieving diastereoselectivity in sulfonylated azetidines remains challenging. Recent photocatalytic methods offer modest d.r. (up to 2.3:1) .

-

Biological Profiling: Limited data exist on the pharmacokinetics and toxicity of 3-(2-methylpropanesulfonyl)azetidine. In vivo studies are needed to validate therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume